

# Technical Guide: Physicochemical Properties and Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline

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## Compound of Interest

Compound Name: **2-[(4-Chlorophenyl)sulfanyl]aniline**

Cat. No.: **B1348306**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and synthetic methodologies for the chemical compound **2-[(4-chlorophenyl)sulfanyl]aniline**. This aniline derivative is a key intermediate in the synthesis of various organic molecules, including fungicides.

## Core Compound Data

The fundamental quantitative data for **2-[(4-chlorophenyl)sulfanyl]aniline** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>10</sub> CINS	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	235.73 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	2-[(4-chlorophenyl)sulfanyl]aniline	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	37750-29-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Canonical SMILES	C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)Cl	<a href="#">[1]</a>
Boiling Point	371.6°C at 760 mmHg	<a href="#">[1]</a>

## Experimental Protocols: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline

The synthesis of **2-[(4-chlorophenyl)sulfanyl]aniline** can be achieved through various routes. Below are detailed methodologies from patented experimental protocols.

### Method 1: Synthesis from 9-Fluorenone

This process involves a four-step reaction sequence starting from 9-fluorenone: ring opening, chlorination, amidation, and rearrangement degradation. This method avoids the use of expensive raw materials and catalysts.

#### Step 1: Ring Opening of 9-Fluorenone

- 9-fluorenone is added to a solvent such as trimethylbenzene.
- An alkali, like potassium hydroxide or sodium hydroxide, is added (1.5-2 times the molar amount of 9-fluorenone).
- The mixture is heated and refluxed for at least 8 hours.
- After cooling, water is added, and the organic layer is removed.

- The aqueous layer is acidified with hydrochloric acid to a pH of 1-2.
- The product, 2-phenylbenzoic acid, is extracted with dichloroethane.

#### Step 2: Chlorination

- The dichloroethane solution of 2-phenylbenzoic acid is dried with anhydrous sodium sulfate.
- A catalyst, such as antimony trichloride, is added, and the mixture is heated to 60°C.
- The reactor is purged with nitrogen, and then chlorine gas is introduced to perform the chlorination reaction, yielding 2-(4-chlorophenyl) benzoyl chloride.

#### Step 3 & 4: Ammoniation and Rearrangement

- Redundant chlorine is removed by introducing nitrogen.
- The mixture is cooled to room temperature, and ammonia is introduced.
- After the reaction is complete, the solvent is removed by distillation under reduced pressure.
- Sodium hypochlorite solution is added to the residue and stirred at room temperature for 6 hours to induce Hofmann rearrangement, yielding the final product, 2-(4-chlorophenyl)aniline. The product content reaches over 98% with a total yield of over 75%.

## Method 2: Synthesis from Biphenyl

This alternative route begins with biphenyl and proceeds through nitration, chlorination, and reduction steps.

#### Step 1: Nitration of Biphenyl

- Biphenyl is reacted with a nitrating agent, typically a mixed solution of diacetyl oxide and nitric acid, in an acetic acid solvent.
- The reaction is conducted at a temperature of 5-50°C under normal pressure for 10-20 hours to produce 2-nitrobiphenyl.

#### Step 2: Chlorination of 2-Nitrobiphenyl

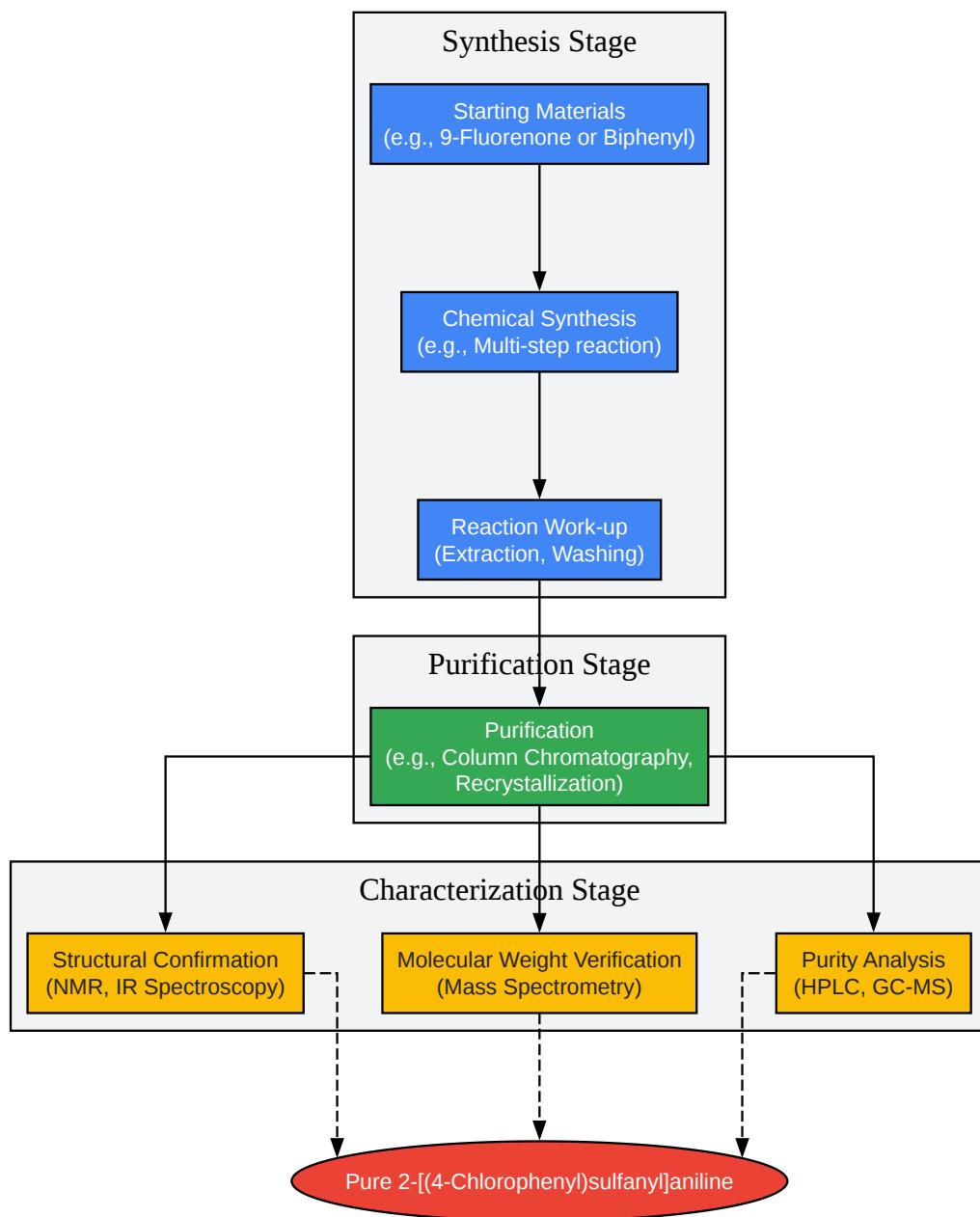
- The 2-nitrobiphenyl is chlorinated using chlorine gas with iron as a catalyst and chlorobenzene as the solvent.
- The reaction is carried out at 90-110°C for 10-25 hours to yield 2-(4'-chlorophenyl)-nitrobiphenyl.

#### Step 3: Reduction to **2-[(4-Chlorophenyl)sulfanyl]aniline**

- The resulting 2-(4'-chlorophenyl)-nitrobiphenyl is reduced to the final product, 2-(4'-chlorophenyl)-aniline.

## Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a small organic molecule like **2-[(4-chlorophenyl)sulfanyl]aniline**.

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Caption: A generalized workflow for the synthesis, purification, and characterization of **2-[(4-Chlorophenyl)sulfanyl]aniline**.

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